Fmoc-His(Trt)-OH

Catalog No.
S785326
CAS No.
109425-51-6
M.F
C40H33N3O4
M. Wt
619.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(Trt)-OH

CAS Number

109425-51-6

Product Name

Fmoc-His(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C40H33N3O4

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1

InChI Key

XXMYDXUIZKNHDT-QNGWXLTQSA-N

SMILES

Array

Synonyms

Fmoc-His(Trt)-OH;109425-51-6;N-Fmoc-N'-trityl-L-histidine;Na-Fmoc-Nim-trityl-L-histidine;N|A-Fmoc-N(im)-trityl-L-histidine;Nalpha-Fmoc-N(im)-trityl-L-histidine;AmbotzFAA1090;Fmoc-his(trityl)-OH;PubChem10019;Fmoc-L-His(Trt)-OH;Fmoc-1-Trityl-His-OH;AC1Q71CN;N-Fmoc-1-trityl-L-histidine;47639_ALDRICH;FMOC-HIS(1-TRT)-OH;SCHEMBL1737899;47639_FLUKA;MolPort-003-934-225;C40H33N3O4;N-a-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-Nim-trityl-L-histidine;N-|A-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-tele-trityl-L-histidine;ANW-16042;CF-186

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

The exact mass of the compound Fmoc-His(Trt)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-His(Trt)-OH is an amino acid derivative essential for incorporating histidine residues during Fmoc-based solid-phase peptide synthesis (SPPS). It features two critical protecting groups: the base-labile Fmoc group on the α-amine for temporary protection during peptide chain elongation, and the acid-labile trityl (Trt) group on the imidazole side chain to prevent side reactions. The Trt group is specifically designed for stability throughout the synthesis cycles and for clean removal during the final trifluoroacetic acid (TFA)-based cleavage of the peptide from the resin support.

The selection of a histidine side-chain protecting group is a critical process decision, not a simple component substitution. Swapping Fmoc-His(Trt)-OH with an alternative like Fmoc-His(Boc)-OH or using an unprotected version directly impacts the entire synthesis strategy. Different protecting groups exhibit distinct stabilities, cleavage kinetics, and abilities to suppress side reactions, most notably racemization. An incompatible choice can lead to failed synthesis, introduction of difficult-to-remove impurities (e.g., D-isomers or side-chain adducts), and significant loss of final product yield, making the initial choice of protected amino acid a key determinant of process efficiency and final peptide purity.

Racemization Under Thermal Stress: Defining the Operational Limits

Histidine is highly susceptible to racemization during coupling, and the choice of side-chain protection is the primary factor in mitigating this risk. While Fmoc-His(Trt)-OH is a widely used standard, it shows significantly higher levels of D-isomer formation compared to Nπ-protected alternatives like Fmoc-His(Boc)-OH, particularly under elevated temperatures common in microwave-assisted SPPS. At 50 °C, coupling with Fmoc-His(Trt)-OH resulted in 6.8% D-isomer formation, which increased to over 16% at 90 °C.

Evidence DimensionD-Isomer Formation (%) During Liraglutide Synthesis
Target Compound Data6.8% (at 50 °C, 10 min); >16% (at 90 °C, 2 min)
Comparator Or BaselineFmoc-His(Boc)-OH: 0.18% (at 50 °C, 10 min); 0.81% (at 90 °C, 2 min)
Quantified Difference37-fold higher racemization at 50 °C; >19-fold higher at 90 °C vs. Fmoc-His(Boc)-OH
ConditionsMicrowave-assisted SPPS of Liraglutide, as per the source protocol.

This compound is suitable for standard, ambient-temperature protocols but requires stringent process control or is contraindicated for high-temperature, rapid synthesis protocols where chiral purity is paramount.

Process Compatibility: Management of Trityl Cation Byproducts During Cleavage

The final deprotection step using TFA cleaves the Trt group, generating a stable and highly reactive trityl carbocation (Trt+). This cation can irreversibly re-attach to nucleophilic residues on the peptide, particularly the imidazole ring of deprotected histidine, creating a characteristic +242 Da mass adduct impurity that can be difficult to remove chromatographically. This necessitates specific formulation of the cleavage cocktail.

Evidence DimensionByproduct Formation Profile
Target Compound DataGenerates reactive trityl carbocations upon acidolysis, requiring dedicated scavengers.
Comparator Or BaselineProtecting groups not based on a trityl core, which do not generate this specific reactive cation.
Quantified DifferencePotential for +242 Da mass adduct impurity if not properly scavenged.
ConditionsStandard final peptide cleavage from resin using a Trifluoroacetic Acid (TFA) based cocktail.

Procurement of this compound requires the co-procurement and use of effective carbocation scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to ensure high crude purity and avoid costly purification challenges.

Precursor Suitability: Enhanced Solubility in Aprotic Solvents

The bulky and hydrophobic trityl group on the side chain can improve the solubility of the amino acid derivative in common SPPS solvents like DMF and NMP. While unprotected Fmoc-Asn-OH and Fmoc-Gln-OH exhibit very low solubility, their Trt-protected counterparts are comparable to other standard Fmoc-amino acids. This property is beneficial for histidine as well, ensuring complete dissolution for efficient activation and coupling, which is critical for preventing deletion mutations in automated synthesis workflows. For example, Fmoc-His(Trt)-OH is readily soluble in DMSO at 100 mg/mL and functions at standard SPPS concentrations in NMP-containing solvent mixtures.

Evidence DimensionSolubility in SPPS Solvents
Target Compound DataSoluble at 100 mg/mL in DMSO; Soluble at 0.1 M in 40% NMP/DMM mixture.
Comparator Or BaselineAnalogous unprotected polar amino acids (e.g., Fmoc-Asn-OH) which have very low solubility in DMF and NMP.
Quantified DifferenceSignificantly improved solubility profile over unprotected polar side chains, facilitating handling and reaction efficiency.
ConditionsStandard SPPS solvent systems (e.g., DMF, NMP, DMSO).

Improved solubility ensures reliable and complete coupling reactions, minimizing the risk of sequence deletions and making it a robust choice for automated synthesis platforms where precursor precipitation can cause run failure.

Standard Peptide Synthesis at Ambient Temperatures

This compound is a reliable and cost-effective choice for well-established SPPS protocols that operate at room temperature and do not employ aggressive, high-temperature coupling methods. Under these controlled conditions, racemization risk is manageable, making it suitable for routine synthesis of peptides where the highest possible chiral purity afforded by more advanced protecting groups is not required.

Workflows Requiring Co-optimization of Cleavage Cocktails

Fmoc-His(Trt)-OH is the appropriate choice for manufacturing and research environments equipped to handle and optimize TFA cleavage cocktails. Its use is indicated when protocols already incorporate effective scavengers like TIS to mitigate trityl cation side reactions, ensuring a clean crude product post-cleavage.

Automated Synthesis of Non-Complex, Histidine-Containing Peptides

Due to its favorable solubility profile in standard SPPS solvents, this derivative is well-suited for automated synthesizers where precursor solubility is critical to prevent line clogging and ensure accurate reagent delivery. It is a practical choice for synthesizing routine sequences where the known racemization tendencies can be controlled by standard instrument protocols.

XLogP3

7.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

619.24710654 Da

Monoisotopic Mass

619.24710654 Da

Heavy Atom Count

47

UNII

Y688TZ526P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Fmoc-N'-trityl-L-histidine

Dates

Last modified: 08-15-2023
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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